molecular formula C17H9BrN2O2 B14561152 4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione CAS No. 61975-72-2

4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione

Cat. No.: B14561152
CAS No.: 61975-72-2
M. Wt: 353.2 g/mol
InChI Key: DAIGZPWDEOGGTC-UHFFFAOYSA-N
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Description

4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a bromine atom at the 4th position, a phenyl group at the 3rd position, and a naphthoimidazole core. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of 1,3-diketones with arylglyoxals under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For instance, it can inhibit oxidative phosphorylation and ATP exchange reactions, affecting energy metabolism in cells . The compound’s ability to form reactive oxygen species (ROS) also contributes to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

61975-72-2

Molecular Formula

C17H9BrN2O2

Molecular Weight

353.2 g/mol

IUPAC Name

4-bromo-3-phenylbenzo[e]benzimidazole-2,5-dione

InChI

InChI=1S/C17H9BrN2O2/c18-13-15-14(11-8-4-5-9-12(11)16(13)21)19-17(22)20(15)10-6-2-1-3-7-10/h1-9H

InChI Key

DAIGZPWDEOGGTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)C4=CC=CC=C4C3=NC2=O)Br

Origin of Product

United States

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